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Histone H3 (5-23) -

Histone H3 (5-23)

Catalog Number: EVT-15498967
CAS Number:
Molecular Formula: C84H153N31O26
Molecular Weight: 2013.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Histone H3 (5-23) can be sourced from various suppliers specializing in biochemical reagents. For example, it is available from companies like AnaSpec and MedChemExpress, where it is often used as a substrate for histone acetyltransferase assays .

Classification

Histone H3 belongs to the family of core histones, which also includes histones H2A, H2B, and H4. These proteins are classified based on their roles in nucleosome formation and DNA packaging. Histone variants exist within this family, with several isoforms such as H3.1, H3.2, H3.3, and H3.5, each exhibiting distinct expression patterns and functions during the cell cycle .

Synthesis Analysis

Methods

The synthesis of Histone H3 (5-23) can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and deprotected to yield the final product.
  • Thioacid Capture Ligation: This innovative method allows for the synthesis of longer histone peptides by ligating shorter fragments together under controlled conditions. It has been shown to produce high yields of histone proteins .

Technical Details

In solid-phase synthesis, protecting groups are used to prevent unwanted reactions during the chain elongation process. After synthesis, high-performance liquid chromatography (HPLC) is typically employed to purify the peptide by separating it from unreacted materials and by-products. The purity of the synthesized Histone H3 (5-23) is crucial for its subsequent applications in biochemical assays .

Molecular Structure Analysis

Structure

The molecular structure of Histone H3 (5-23) consists of a sequence of amino acids that contribute to its functional properties in chromatin structure and dynamics. The specific sequence includes key residues that may undergo post-translational modifications.

Data

Crystallographic studies of full-length histones have revealed that they adopt an alpha-helical structure that facilitates their interaction with DNA. The stability and conformation of histones are influenced by their amino acid composition and modifications such as acetylation and methylation .

Chemical Reactions Analysis

Reactions

Histone H3 (5-23) participates in several important biochemical reactions:

  • Acetylation: This reaction involves the addition of an acetyl group to lysine residues, which reduces their positive charge and weakens their interaction with DNA, thereby promoting gene expression.
  • Methylation: Methyl groups can be added to specific lysine or arginine residues on histones, influencing chromatin structure and gene regulation.

Technical Details

These modifications are catalyzed by specific enzymes known as histone acetyltransferases and methyltransferases. The precise positioning and context of these modifications are critical for their biological effects .

Mechanism of Action

Process

The mechanism by which Histone H3 (5-23) influences gene expression involves its role in chromatin remodeling:

  1. Nucleosome Formation: Histones bind tightly to DNA, forming nucleosomes that package DNA into a compact structure.
  2. Post-Translational Modifications: Modifications like acetylation and methylation alter the interaction between histones and DNA, leading to changes in chromatin accessibility.
  3. Recruitment of Regulatory Proteins: Modified histones serve as binding sites for proteins that regulate transcription, DNA repair, and replication processes.

Data

Studies have shown that specific mutations or modifications in histones can lead to significant changes in gene expression profiles and have been implicated in various diseases, including cancer .

Physical and Chemical Properties Analysis

Physical Properties

Histone peptides like Histone H3 (5-23) are typically soluble in aqueous buffers at physiological pH but may precipitate under certain conditions depending on their concentration and ionic strength.

Chemical Properties

The chemical properties include:

  • Stability: Histone peptides can be stable under physiological conditions but may be susceptible to proteolytic degradation if not properly protected.
  • Reactivity: The presence of reactive side chains allows for various chemical modifications that can alter their function.

Relevant data regarding solubility, stability under different pH conditions, and reactivity profiles are essential for optimizing experimental conditions when using these peptides in research .

Applications

Histone H3 (5-23) has several scientific applications:

  • Biochemical Assays: It serves as a substrate for studying the activity of enzymes involved in histone modification.
  • Structural Biology: Used in crystallography studies to understand nucleosome architecture.
  • Cancer Research: Investigating the effects of specific histone mutations on gene regulation mechanisms associated with tumorigenesis .
Introduction to Histone H3 (5-23) in Chromatin Biology

The N-terminal tail of histone H3, particularly residues 5-23, constitutes a fundamental epigenetic signaling hub essential for eukaryotic chromatin organization. This unstructured domain protrudes from the nucleosome core, serving as a platform for post-translational modifications (PTMs) and mediating critical interactions with DNA and chromatin-associated proteins. Residues 5-23 encompass conserved sites for methylation (e.g., K9, K27), acetylation (e.g., K14, K18), and phosphorylation (S10, S28), which collectively orchestrate DNA accessibility, transcriptional states, and higher-order chromatin compaction. Unlike the globular histone fold domain, this N-terminal segment exhibits evolutionary plasticity while maintaining core functional motifs across eukaryotes, enabling both conserved and lineage-specific regulatory mechanisms. Its strategic location allows direct modulation of DNA-histone contacts and nucleosome stability, making it indispensable for epigenetic inheritance and genome dynamics.

Evolutionary Conservation of Histone H3 N-Terminal Domains

The histone H3 N-terminal tail (residues 5-23) exhibits remarkable sequence conservation across eukaryotes, reflecting strong functional constraints. Phylogenetic analyses reveal that residues critical for chromatin function remain invariant from basal eukaryotes to mammals. For example:

  • Archaeal Origins: Archaeal histone homologs share a conserved segment corresponding to human H3.1 residues E98-R130, suggesting deep evolutionary roots for this domain’s structural role in DNA compaction [1].
  • Residue-Level Conservation: Residues K9, K14, K18, and K23 within this segment are >98% conserved in eukaryotic supergroups (e.g., Opisthokonta, Excavata). Human H3.1 residues 5-23 show 97% identity with Arabidopsis thaliana H3 and 98.5% identity with Monosiga brevicollis (choanoflagellate) H3 [1] [5].
  • Functional Constraints: Mutagenesis studies demonstrate that substitutions at K9 or S10 disrupt heterochromatin formation across fungi, plants, and animals, indicating universal functional roles [3] [9].

Table 1: Evolutionary Conservation of Key Residues in H3 (5-23)

Residue PositionHuman H3.1Conservation (%)Universal Function
Lys9 (K9)Lysine>99%Methylation site (H3K9me = silencing)
Ser10 (S10)Serine98%Phosphorylation (mitosis/activation)
Lys14 (K14)Lysine99%Acetylation (transcription activation)
Lys18 (K18)Lysine97%Acetylation (enhancer marking)
Lys23 (K23)Lysine96%Acetylation (nucleosome stability)

Despite high conservation, lineage-specific variations occur. Parasitic protozoa (e.g., Giardia) exhibit divergent H3 N-terminal sequences, likely due to relaxed selective pressures in compact genomes [1]. Conversely, primate-specific variants like H3.5 (derived from H3.3) carry substitutions (e.g., K37 deletion) that alter PTM landscapes in testes [2] [10]. PTM conservation is equally striking: H3K9me3-mediated silencing operates in Schizosaccharomyces pombe, Drosophila, and mammals, while H3K4me3 marks active promoters from yeast to humans [3] [7]. This conservation underscores the segment’s non-redundant role in epigenetic signaling.

Role of Residues 5-23 in Nucleosome Architecture and DNA-Histone Interactions

Residues 5-23 directly modulate nucleosome stability through three mechanisms: electrostatic DNA interactions, PTM-dependent structural shifts, and chaperone binding.

DNA-Histone Electrostatic Interactions

The H3(5-23) domain contains positively charged residues (K9, K14, K18, K23) that neutralize DNA phosphate backbone charges via salt bridges. Key interactions include:

  • Lys16 (K16): Forms salt bridges with DNA phosphates at superhelical location (SHL) ±1.5. Acetylation (H3K16ac) disrupts this interaction, reducing nucleosome stability by ~50% and facilitating chromatin opening [8] [9].
  • Arg19 (R19): Stabilizes DNA minor groove contacts at SHL ±0.5 via hydrogen bonding. R19C mutations increase DNA unwrapping rates 3-fold [8].
  • Lys23 (K23): Anchors linker DNA entry/exit sites. Its acetylation promotes H1 linker histone displacement, preventing higher-order compaction [4] [9].

Table 2: DNA Contact Sites in H3(5-23) and Functional Consequences

ResidueDNA Contact Site (SHL)Effect of Mutation/ModificationBiophysical Consequence
K14SHL ±2.0Acetylation: ↓DNA affinity↑DNA unwrapping rate (2.5-fold)
R19SHL ±0.5Mutation: ↑Histone tail mobility↓Nucleosome stability (ΔTm = -4°C)
K23Linker DNAAcetylation: Disrupts H1 bindingPrevents 30nm fiber formation

PTM-Dependent Structural Dynamics

PTMs within residues 5-23 alter nucleosome conformation:

  • H3S10ph: Phosphorylation introduces negative charge, repelling DNA phosphates and locally unwrapping DNA [8].
  • H3K9me3: Recruits HP1 proteins via their chromodomains, promoting chromatin condensation through phase separation [3] [6].
  • H3K27me3: Facilitates PRC1 binding, compacting chromatin independently of linker histones [9].

Chaperone Recognition and Variant-Specific Effects

The H3(5-23) sequence dictates chaperone specificity:

  • CAF-1: Prefers unmodified H3.1(5-23) for replication-coupled deposition [9].
  • HIRA: Binds H3.3(5-23) via residues A31/S31 and promotes DSI incorporation at active genes [7] [9].
  • H3.5 Instability: The hominid-specific variant H3.5 carries a Leu103 substitution (vs. Phe104 in H3.3) in the globular domain, reducing hydrophobic interactions with H4. This decreases nucleosome thermal stability by 25% compared to H3.3, potentially facilitating chromatin remodeling in spermatocytes [2] [10].

Table 3: Biophysical Parameters of H3(5-23) Variants and Mutants

H3 Variant/MutantKey Modification/SubstitutionNucleosome Stability (Relative to H3.1)Functional Implication
H3.1Unmodified100% (reference)Replication-coupled deposition
H3.3S31, A87, I89, G9095%Transcription-associated turnover
H3.5ΔK37, L10375%Testis-specific unstable nucleosomes
H3K9acAcetylated K982%Disrupts HP1 binding, activates genes
H3S10EPhosphomimetic (S10E)78%Mitotic chromosome condensation

These mechanisms collectively demonstrate how residues 5-23 serve as a central regulator of nucleosome dynamics, enabling epigenetic plasticity during cellular processes like transcription and spermatogenesis.

Properties

Product Name

Histone H3 (5-23)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

Molecular Formula

C84H153N31O26

Molecular Weight

2013.3 g/mol

InChI

InChI=1S/C84H153N31O26/c1-42(2)37-56(75(133)100-43(3)67(125)111-57(40-116)76(134)109-55(82(140)141)22-11-15-33-88)110-74(132)54(27-29-61(91)121)107-70(128)50(20-9-13-31-86)105-72(130)53(24-17-35-97-84(94)95)108-78(136)59-25-18-36-115(59)81(139)45(5)102-69(127)49(19-8-12-30-85)103-63(123)39-98-62(122)38-99-79(137)64(46(6)118)114-77(135)58(41-117)112-73(131)51(21-10-14-32-87)106-71(129)52(23-16-34-96-83(92)93)104-66(124)44(4)101-80(138)65(47(7)119)113-68(126)48(89)26-28-60(90)120/h42-59,64-65,116-119H,8-41,85-89H2,1-7H3,(H2,90,120)(H2,91,121)(H,98,122)(H,99,137)(H,100,133)(H,101,138)(H,102,127)(H,103,123)(H,104,124)(H,105,130)(H,106,129)(H,107,128)(H,108,136)(H,109,134)(H,110,132)(H,111,125)(H,112,131)(H,113,126)(H,114,135)(H,140,141)(H4,92,93,96)(H4,94,95,97)/t43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1

InChI Key

KCBTZLOUBCTXAP-XXNYUVRRSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

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